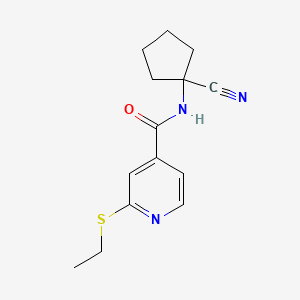

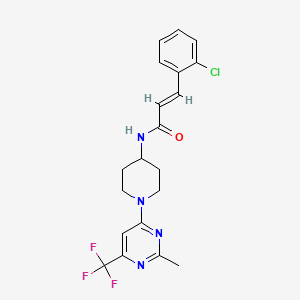

![molecular formula C14H10N2O3S B2920028 8-[(2-Furylmethyl)thio]-5-nitroquinoline CAS No. 881587-15-1](/img/structure/B2920028.png)

8-[(2-Furylmethyl)thio]-5-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[(2-Furylmethyl)thio]-5-nitroquinoline (8-FMTQ) is a heterocyclic compound derived from 5-nitroquinoline and 2-furylmethanethiol. It is a highly versatile compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound has been extensively studied for its diverse biological activities, such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In

Applications De Recherche Scientifique

Reactivity and Mechanistic Insights

Research has explored the reactivity of heterocycles similar to 8-[(2-Furylmethyl)thio]-5-nitroquinoline, focusing on their potential in hydride transfer reactions. These studies highlight the intricate balance between resonance and inductive effects in determining reactivity, providing a foundation for understanding and manipulating these compounds in various scientific applications (Lee & Jeoung, 1998).

Antimicrobial and Antituberculosis Potential

The antimicrobial properties of 8-hydroxyquinoline derivatives have been extensively studied, with some showing significant promise against a variety of microbial strains. This research underlines the potential of this compound and related compounds in developing new antimicrobial agents, particularly as resistance to existing drugs becomes a growing concern (Joaquim et al., 2021). Additionally, the synthesis and evaluation of nitrofuran derivatives, including those structurally related to this compound, have shown promising antituberculosis activity, suggesting a valuable avenue for addressing this global health challenge (Tanaka & Usui, 1980).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors, particularly for aluminum alloys in saline environments. Such studies indicate the promise of these compounds in protecting metal surfaces, contributing to the longevity and durability of materials in corrosive settings (Wang et al., 2015).

Chemical Synthesis and Analytical Methods

Research into the direct thioalkylation of nitroquinolines provides insight into novel synthetic routes, demonstrating the versatility of this compound and similar compounds in chemical synthesis. Such methodologies enable the preparation of a wide range of thioalkylated products, expanding the toolkit available for developing new compounds with tailored properties (Kawakami & Suzuki, 2000). Furthermore, high-performance liquid chromatographic analysis of nitroxoline and structurally related compounds underscores the importance of precise analytical techniques in the quality control and characterization of these chemicals, facilitating their application in scientific research and pharmaceutical development (Kang & Wang, 2003).

Propriétés

IUPAC Name |

8-(furan-2-ylmethylsulfanyl)-5-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(14-11(12)4-1-7-15-14)20-9-10-3-2-8-19-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBMEWJWOSMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)SCC3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

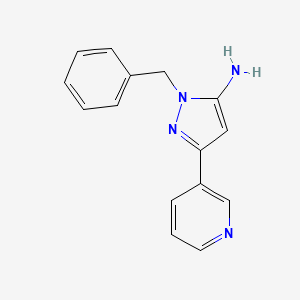

![2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2919947.png)

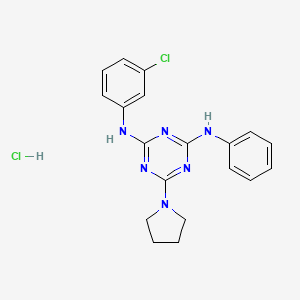

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2919950.png)

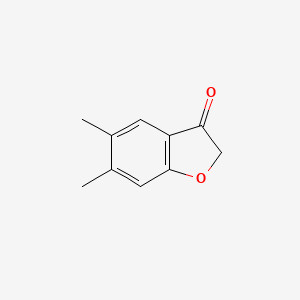

![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)

![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)